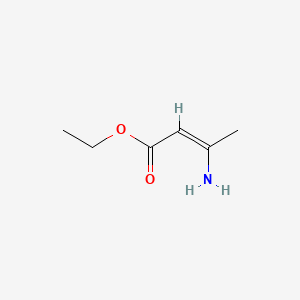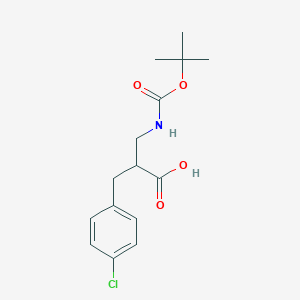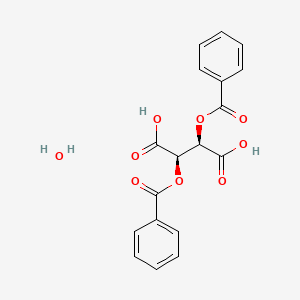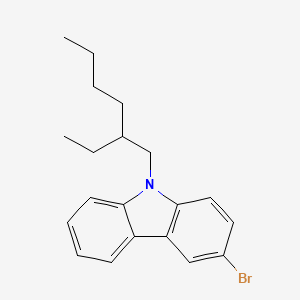
2-(Perfluoroalkyl)ethyl methacrylate
描述
2-(Perfluoroalkyl)ethyl methacrylate is an organic compound known for its unique properties, including low surface tension, chemical stability, and resistance to heat and electrical insulation. It is a colorless liquid with low viscosity and is soluble in various organic solvents. This compound is primarily used in the preparation of specialty polymers and coatings, offering excellent temperature resistance, corrosion resistance, and electrical properties .
准备方法
Synthetic Routes and Reaction Conditions
2-(Perfluoroalkyl)ethyl methacrylate is typically synthesized through esterification reactions. One common method involves the reaction of perfluoroalkyl alcohol with ethyl methacrylate in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of environmentally friendly reagents and recycling of by-products are also considered to minimize environmental impact .
化学反应分析
Types of Reactions
2-(Perfluoroalkyl)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can polymerize to form homopolymers and copolymers, often initiated by free radical initiators.
Substitution Reactions: It can participate in substitution reactions where the perfluoroalkyl group is replaced by other functional groups.
Common Reagents and Conditions
Polymerization: Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide.
Substitution: Reagents such as alkyl halides and strong bases are used under controlled conditions to achieve substitution reactions.
Major Products
Homopolymers and Copolymers: These are the primary products formed during polymerization, used in various applications like coatings and adhesives.
Substituted Derivatives: These products are formed during substitution reactions and can be used for further chemical modifications.
科学研究应用
2-(Perfluoroalkyl)ethyl methacrylate has a wide range of applications in scientific research:
作用机制
The mechanism by which 2-(Perfluoroalkyl)ethyl methacrylate exerts its effects is primarily through its incorporation into polymer matrices. The perfluoroalkyl groups provide hydrophobicity and chemical resistance, while the methacrylate moiety allows for polymerization and cross-linking. This combination results in materials with unique properties such as low surface energy, high thermal stability, and excellent chemical resistance .
相似化合物的比较
Similar Compounds
2-(Perfluoroalkyl)ethyl acrylate: Similar in structure but with an acrylate group instead of a methacrylate group.
2,2,2-Trifluoroethyl methacrylate: Contains a trifluoroethyl group, offering different properties in terms of hydrophobicity and thermal stability.
Uniqueness
2-(Perfluoroalkyl)ethyl methacrylate stands out due to its combination of perfluoroalkyl and methacrylate groups, providing a balance of hydrophobicity, chemical resistance, and polymerizability. This makes it particularly useful in applications requiring durable and high-performance materials .
属性
IUPAC Name |
3,3,3-trifluoropropyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-5(2)6(11)12-4-3-7(8,9)10/h1,3-4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEGHEFYVNDALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65530-66-7 | |
| Details | Compound: Poly(difluoromethylene), α-fluoro-ω-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]- | |
| Record name | Poly(difluoromethylene), α-fluoro-ω-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65530-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70873889 | |
| Record name | 3,3,3-Trifluoropropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65530-66-7, 146188-32-1 | |
| Record name | Poly(difluoromethylene), .alpha.-fluoro-.omega.-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3,3-Trifluoropropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one](/img/structure/B3029338.png)

![1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene](/img/structure/B3029340.png)


![7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B3029343.png)


![1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]-](/img/structure/B3029350.png)

![2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)



